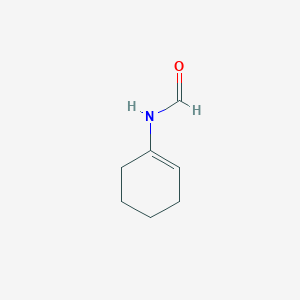

N-(cyclohex-1-en-1-yl)formamide

描述

N-(cyclohex-1-en-1-yl)formamide is an organic compound with the molecular formula C7H11NO. It is a formamide derivative where the formamide group is attached to a cyclohexene ring. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

N-(cyclohex-1-en-1-yl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanone with formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The process involves the formation of an intermediate imine, which subsequently undergoes hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(cyclohex-1-en-1-yl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(cyclohex-1-en-1-yl)formic acid.

Reduction: Reduction reactions can convert it to N-(cyclohex-1-en-1-yl)methanamine.

Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-(cyclohex-1-en-1-yl)formic acid.

Reduction: N-(cyclohex-1-en-1-yl)methanamine.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

科学研究应用

Chemical Reactivity

N-(cyclohex-1-en-1-yl)formamide exhibits various chemical reactions:

- Oxidation : It can be oxidized to form N-(cyclohex-1-en-1-yl)formic acid.

- Reduction : The compound can undergo reduction to yield N-(cyclohex-1-en-1-yl)methanamine.

- Substitution : Nucleophilic substitution reactions can occur, replacing the formamide group with other functional groups.

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Mild to moderate conditions |

| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |

| Substitution | Amines, alcohols | Basic or acidic conditions |

Chemistry

This compound serves as a precursor in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules that are essential in drug development.

Biology

The compound is studied for its potential biological activities. Research indicates it may exhibit antimicrobial and antifungal properties, making it a candidate for further exploration in medicinal chemistry.

Medicine

In pharmaceutical research, this compound is investigated as a building block for developing new therapeutic agents targeting various diseases. Its structural characteristics contribute to its reactivity and biological activity.

Industry

This compound is utilized in producing specialty chemicals and serves as an intermediate in manufacturing polymers and resins. Its versatility makes it valuable in industrial applications.

Case Studies

Several case studies highlight the applications of this compound:

- Pharmaceutical Development : A study demonstrated the compound's role as a precursor in synthesizing novel drugs targeting specific enzymes involved in disease pathways. The research outlined the synthesis route and evaluated the biological activity of the resulting compounds.

- Agrochemical Applications : Another case study focused on using this compound in developing agrochemicals with enhanced efficacy against pests. The study compared the effectiveness of formulations containing this compound with traditional pesticides.

- Polymer Chemistry : Research explored incorporating this compound into polymer matrices to improve mechanical properties and thermal stability. The findings indicated significant enhancements in performance metrics compared to standard polymers.

作用机制

The mechanism of action of N-(cyclohex-1-en-1-yl)formamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the formation of reactive intermediates, which can bind to and alter the function of target proteins.

相似化合物的比较

Similar Compounds

Cyclohexanone oxime: Similar in structure but with an oxime group instead of a formamide group.

Cyclohexanone: Lacks the formamide group, making it less reactive in certain chemical reactions.

N-(cyclohex-1-en-1-yl)methanamine: A reduced form of N-(cyclohex-1-en-1-yl)formamide.

Uniqueness

This compound is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.

生物活性

N-(cyclohex-1-en-1-yl)formamide, a compound characterized by its unique formamide group, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound is synthesized through various chemical reactions, including oxidation, reduction, and substitution. Its unique structure allows it to serve as a precursor in the synthesis of diverse organic compounds, particularly in pharmaceutical applications.

Key Reactions:

- Oxidation: Converts to N-(cyclohex-1-en-1-yl)formic acid.

- Reduction: Forms N-(cyclohex-1-en-1-yl)methanamine.

- Substitution: Engages in nucleophilic substitutions resulting in various cyclohexene derivatives.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. It can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The formation of reactive intermediates plays a crucial role in altering the function of target proteins, which may lead to antimicrobial or antifungal effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, the compound demonstrated a notable inhibitory effect on Gram-positive bacteria, making it a candidate for further investigation in antibiotic development.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promise as an antifungal agent. Its efficacy against fungal pathogens has been documented, supporting its potential use in treating fungal infections. The mechanism underlying this activity may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .

Case Studies

A recent study explored the synthesis and evaluation of derivatives of this compound as covalent inhibitors targeting viral proteases. The findings indicated that modifications to the compound could enhance its inhibitory potency against SARS-CoV-2 protease, showcasing its versatility as a scaffold for drug design .

Another investigation focused on the compound's role in inhibiting specific enzymes linked to microbial resistance. The results highlighted the potential for developing new therapeutic agents based on structural modifications of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Cyclohexanone oxime | Oxime group | Moderate antimicrobial properties |

| Cyclohexanone | Ketone | Limited reactivity; less biological activity |

| N-(cyclohex-1-en-1-yl)methanamine | Amine | Reduced biological activity compared to formamide |

This compound stands out due to its formamide group, which imparts distinct reactivity and enhances its biological activity compared to these similar compounds .

常见问题

Q. What are the recommended synthetic routes for preparing N-(cyclohex-1-en-1-yl)formamide with high purity?

Basic Research Question

The compound can be synthesized via formylation of cyclohex-1-en-1-amine using formic acid derivatives (e.g., formic acetic anhydride) under inert conditions. A typical protocol involves:

Reacting cyclohex-1-en-1-amine with excess formic acid at 80–100°C for 6–8 hours.

Purifying the crude product via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Validating purity via melting point analysis and HPLC (≥98% purity).

Key Considerations :

- Control moisture to prevent hydrolysis of the formamide group.

- Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).

Reference : Synthesis of analogous formamides via formylation reactions .

Q. How should researchers interpret the ¹H NMR spectral data for this compound?

Basic Research Question

Key spectral features in CDCl₃:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Formyl (CHO) | 8.2–8.5 | Singlet | 1H |

| Cyclohexene protons | 5.6–6.0 | Multiplet | 2H |

| Allylic CH₂ | 2.1–2.5 | Multiplet | 4H |

| Cyclohexene CH₂ | 1.5–1.8 | Multiplet | 4H |

Validation :

- The singlet at δ 8.2–8.5 confirms the formamide group.

- The absence of NH stretching in IR (3350–3250 cm⁻¹) suggests successful formylation.

Reference : NMR analysis of structurally similar formamides .

Q. How to resolve contradictions in reaction outcomes when using this compound as an intermediate?

Advanced Research Question

Contradictory results (e.g., variable yields or byproducts) may arise from:

- Steric effects : The cyclohexene ring may hinder nucleophilic attack in subsequent reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may promote side reactions.

- Thermal instability : Decomposition above 120°C generates cyclohexene and formic acid.

Methodological Approach :

Perform control experiments with purified intermediates.

Use LC-MS to identify degradation products.

Optimize reaction conditions (e.g., lower temperature, shorter reaction times).

Reference : Guidelines for analyzing unexpected results in synthetic workflows .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

| Technique | Critical Data Points | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Formyl (δ 160–165 ppm in ¹³C), cyclohexene CH | Confirm backbone structure |

| FT-IR | Amide I (1650–1680 cm⁻¹), Amide II (1550 cm⁻¹) | Validate formamide functional group |

| Mass Spectrometry | [M+H]⁺ at m/z 140.1 (C₇H₁₁NO) | Confirm molecular weight |

Validation : Cross-reference with computational spectra (e.g., DFT-predicted NMR shifts).

Reference : Analytical protocols for amide characterization .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate:

- HOMO-LUMO gaps (predicting electrophilic/nucleophilic sites).

- Natural Bond Orbital (NBO) charges to assess amide resonance stabilization.

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO).

Data Output Example :

| Parameter | Value (B3LYP/6-311+G(d,p)) |

|---|---|

| HOMO-LUMO Gap (eV) | 5.2 |

| NBO Charge on Formyl O | -0.52 |

Reference : Computational modeling of formamide derivatives .

Q. What are the critical parameters to control during storage and handling of this compound?

Basic Research Question

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.

- Light Sensitivity : Protect from UV exposure to avoid radical degradation.

- Handling : Use inert atmosphere (glovebox) for moisture-sensitive reactions.

Safety Note : While no direct toxicity data exists for this compound, analogous formamides show moderate toxicity (LD₅₀ > 500 mg/kg in rodents) .

属性

IUPAC Name |

N-(cyclohexen-1-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h4,6H,1-3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOWTTQUPBFWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399868 | |

| Record name | N-Cyclohex-1-en-1-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40652-40-2 | |

| Record name | N-Cyclohex-1-en-1-ylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Cyclohexenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。